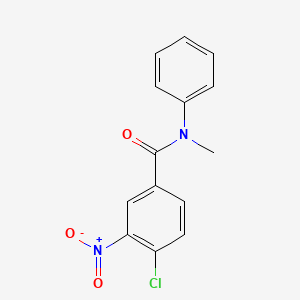

4-chloro-N-methyl-3-nitro-N-phenylbenzamide

Description

Historical Context of Benzamide (B126) Chemistry within Organic Synthesis

The journey of benzamide chemistry began in the 19th century, with the first synthesis of benzamide itself from benzoyl chloride and ammonia. slideshare.net Initially, research focused on the fundamental reactivity and properties of these simple amides. Over the decades, the field has evolved dramatically, driven by the discovery of their potential applications.

Key milestones in the history of benzamide chemistry include:

Early 20th Century: The exploration of substituted benzamides as potential therapeutic agents began, leading to the discovery of compounds with local anesthetic and other medicinal properties.

Mid-20th Century: The development of more sophisticated synthetic methods allowed for the creation of a vast library of benzamide derivatives with diverse functionalities. This era saw the introduction of benzamides as antipsychotic and antiemetic drugs.

Late 20th and Early 21st Century: Advances in analytical techniques and computational chemistry have enabled a deeper understanding of the structure-activity relationships of benzamide derivatives. acs.org This has facilitated the rational design of new compounds with targeted biological activities, including their use as enzyme inhibitors and modulators of cellular pathways. mdpi.comnih.govnih.gov

The synthesis of benzamides has also seen significant advancements. Traditional methods often involved the reaction of a carboxylic acid derivative with an amine. researchgate.net Modern organic synthesis now employs a variety of more efficient and selective methods, such as direct electrophilic aromatic substitution with reagents like cyanoguanidine in the presence of a superacid. nih.gov

Structural Features and Chemical Significance of the 4-chloro-N-methyl-3-nitro-N-phenylbenzamide Motif

The specific compound, this compound, possesses a unique combination of structural features that are expected to influence its chemical properties and potential biological activity. An analysis of its constituent parts provides insight into its chemical significance.

The core structure is a benzamide, which consists of a benzene (B151609) ring attached to an amide group. The substitutions on this core are:

A nitro group at the 3-position: The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and participate in hydrogen bonding. mdpi.com

A methyl group on the amide nitrogen: This N-methylation creates a tertiary amide, which can affect the molecule's conformation and hydrogen bonding capabilities compared to a secondary amide.

A phenyl group on the amide nitrogen: The N-phenyl group adds another aromatic ring to the structure, increasing its size and potential for pi-pi stacking interactions.

The combination of these substituents on the benzamide scaffold results in a complex and sterically hindered molecule. The relative positions of the chloro and nitro groups on the primary benzene ring create a specific electronic environment that can dictate its reactivity and intermolecular interactions.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Appearance | Melting Point (°C) |

|---|---|---|---|---|

| 4-chloro-3-nitro-N-phenylbenzamide | C13H9ClN2O3 | 276.68 | Pale yellow crystals | 178-181 |

| 4-chloro-N-methylbenzamide | C8H8ClNO | 169.61 | White solid | 158-161 |

| 4-chloro-3-nitrobenzamide | C7H5ClN2O3 | 200.58 | White to yellow to green powder to crystal | 152-156 |

Overview of Research Trajectories for Complex Benzamide Derivatives

Research into complex benzamide derivatives is a vibrant and rapidly evolving field. The versatility of the benzamide scaffold allows for the creation of a vast chemical space with a wide range of potential applications. mdpi.com Current research trajectories are focused on several key areas:

Medicinal Chemistry: A significant portion of research is dedicated to the design and synthesis of novel benzamide derivatives as therapeutic agents. These compounds are being investigated for a wide array of biological activities, including:

Anticancer agents: Targeting tubulin polymerization and acting as protein kinase inhibitors. nih.govnih.gov

Antiviral agents: As inhibitors of viral enzymes like the papain-like protease of coronaviruses. chemrxiv.org

Neuroleptic agents: Acting as antagonists for dopamine (B1211576) and serotonin (B10506) receptors. acs.org

Antibacterial agents: Targeting essential bacterial proteins like FtsZ. nih.gov

Treatment of neurodegenerative diseases: As multi-target agents for conditions like Alzheimer's disease. mdpi.comnih.gov

Materials Science: The structural properties of benzamides, such as their ability to form ordered crystalline structures through hydrogen bonding, make them interesting candidates for the development of new materials. acs.org Research in this area includes the study of their crystal engineering and the development of functional materials with specific optical or electronic properties.

Synthetic Methodology: There is ongoing research to develop more efficient, sustainable, and selective methods for the synthesis of complex benzamides. researchgate.netnih.gov This includes the use of novel catalysts and green chemistry approaches to minimize waste and improve reaction yields.

The future of benzamide research will likely involve a greater integration of computational modeling and artificial intelligence to predict the properties and activities of new derivatives, accelerating the discovery of novel compounds with desired functionalities.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-methyl-3-nitro-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3/c1-16(11-5-3-2-4-6-11)14(18)10-7-8-12(15)13(9-10)17(19)20/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRQXHGTRLMDTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro N Methyl 3 Nitro N Phenylbenzamide

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 4-chloro-N-methyl-3-nitro-N-phenylbenzamide reveals several plausible key disconnections. The most apparent disconnection is at the amide bond, suggesting a synthesis from 4-chloro-3-nitrobenzoic acid or its activated derivative and N-methylaniline. A second key disconnection can be envisioned at the C-N bond between the phenyl ring and the nitrogen atom, pointing towards a coupling reaction between a substituted benzamide (B126) and an aniline (B41778) derivative. Finally, the chloro and nitro substituents on the benzoyl ring can be considered as being introduced through electrophilic aromatic substitution reactions.

Figure 1: Key retrosynthetic disconnections for this compound.

Figure 1: Key retrosynthetic disconnections for this compound.

These disconnections give rise to several potential synthetic strategies, each with its own set of advantages and challenges regarding starting material availability, reaction efficiency, and control of selectivity.

Multi-Step Synthetic Pathways and Route Optimization

Based on the retrosynthetic analysis, several multi-step pathways can be designed and optimized for the synthesis of this compound.

Palladium-catalyzed cross-coupling reactions offer a powerful tool for the formation of the C-N bond in the target molecule. A plausible strategy involves the Buchwald-Hartwig amination, coupling N-methylaniline with a pre-functionalized 4-chloro-3-nitrobenzamide. Alternatively, a Suzuki or Stille coupling could be employed to first construct the biaryl scaffold, followed by amidation.

Table 1: Comparison of Potential Palladium-Catalyzed Coupling Reactions

| Coupling Reaction | Reactants | Catalyst/Ligand System | Advantages | Potential Challenges |

| Buchwald-Hartwig | 4-chloro-3-nitrobenzoyl halide and N-methylaniline | Pd(OAc)₂, BINAP | Direct C-N bond formation | Steric hindrance, catalyst poisoning by nitro group |

| Suzuki Coupling | 4-chloro-3-nitro-phenylboronic acid and N-methyl-N-phenylcarbamoyl chloride | Pd(PPh₃)₄, base | Mild reaction conditions, high functional group tolerance | Synthesis of boronic acid precursor |

| Stille Coupling | 4-chloro-3-nitro-phenylstannane and N-methyl-N-phenylcarbamoyl chloride | PdCl₂(PPh₃)₂ | Insensitive to moisture and air | Toxicity of organotin reagents |

Route optimization in this context would involve screening different palladium catalysts, ligands, bases, and solvents to maximize the yield and minimize side reactions.

The formation of the amide bond is a critical step in the synthesis. The classical approach involves the reaction of 4-chloro-3-nitrobenzoyl chloride with N-methylaniline. However, to avoid the harsh conditions associated with acyl chlorides, a variety of coupling reagents can be employed. nih.govresearchgate.net

Table 2: Common Amidation Coupling Reagents

| Coupling Reagent | Activating Agent | Additive | Key Features |

| DCC/DMAP | Dicyclohexylcarbodiimide | 4-Dimethylaminopyridine | High yields, mild conditions |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | - | Fast reaction rates, low epimerization |

| T3P | Propylphosphonic anhydride | - | Excellent for sterically hindered substrates |

The choice of amidation method will depend on the scale of the synthesis, the cost of reagents, and the desired purity of the final product. A patent describes a synthesis method for a related compound, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, which utilizes N,N'-diisopropylcarbodiimide as a condensing agent and 1-hydroxybenzotriazole (B26582) as a condensation activator. google.com

The introduction of the nitro and chloro groups at specific positions on the benzoyl ring requires careful control of regioselectivity. Nitration of a substituted benzene (B151609) ring is governed by the directing effects of the existing substituents. stackexchange.comresearchgate.net In the synthesis of this compound, if starting from a benzamide precursor, the amide group is an ortho-, para-director, while a pre-existing chloro group is also ortho-, para-directing. Therefore, achieving the desired 3-nitro, 4-chloro substitution pattern can be challenging.

A potential strategy involves starting with 4-chlorobenzoic acid, which would direct nitration to the 3-position due to the deactivating, meta-directing nature of the carboxylic acid and the ortho-, para-directing nature of the chlorine. Subsequent conversion of the carboxylic acid to the desired N-methyl-N-phenylbenzamide would then yield the target molecule. A similar strategy is employed in the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, where 4-chloro-3-nitrobenzoic acid is reacted with methylamine. google.com

In a multi-step synthesis of a complex molecule like this compound, the use of protecting groups may be necessary to mask reactive functional groups and prevent unwanted side reactions. researchgate.net For instance, if a synthetic route involves a reaction that is sensitive to the nitro group, it could be introduced at a later stage, or a precursor amine could be protected, for example, as an acetyl or a carbamate (B1207046) derivative.

Table 3: Potential Protecting Groups and Deprotection Methods

| Functional Group to Protect | Protecting Group | Protection Reagent | Deprotection Conditions |

| Amine (-NHCH₃) | Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate | Acidic conditions (e.g., TFA) |

| Amine (-NHCH₃) | Cbz (Carboxybenzyl) | Benzyl chloroformate | Hydrogenolysis (e.g., H₂, Pd/C) |

| Carboxylic Acid | Benzyl ester | Benzyl alcohol, acid catalyst | Hydrogenolysis (e.g., H₂, Pd/C) |

Development of Novel Synthetic Approaches

The development of novel synthetic approaches for this compound is driven by the principles of green chemistry, aiming for higher efficiency, reduced waste, and milder reaction conditions. One promising area is the use of flow chemistry, which can allow for better control of reaction parameters, especially for potentially hazardous reactions like nitration.

Furthermore, C-H activation methodologies could provide a more direct route for the synthesis, potentially bypassing the need for pre-functionalized starting materials. For example, a directed C-H amidation or halogenation could install the required substituents with high regioselectivity. While still an emerging field, these techniques hold significant promise for streamlining the synthesis of complex molecules.

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of complex molecules like this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of safer solvents, the development of catalytic reactions to minimize waste, and the improvement of energy efficiency.

Traditional amide bond formation often involves the use of stoichiometric coupling reagents that generate significant amounts of byproducts, leading to a low atom economy. A greener approach to synthesizing the target molecule could involve the direct condensation of 4-chloro-3-nitrobenzoic acid and N-methylaniline. However, this reaction typically requires high temperatures and long reaction times. The use of catalysts, such as boric acid or other Lewis acids, can facilitate this transformation under milder conditions, thereby reducing energy consumption.

The choice of solvent is another critical aspect of green synthesis. Replacing hazardous solvents like dichloromethane (B109758) or N,N-dimethylformamide (DMF) with more environmentally friendly alternatives such as anisole, cyclopentyl methyl ether (CPME), or even water, where feasible, can significantly reduce the environmental impact of the synthesis. Microwave-assisted organic synthesis (MAOS) is another green technique that can be applied. Microwave irradiation can dramatically reduce reaction times and often leads to higher yields and cleaner reactions, minimizing the need for extensive purification.

| Green Chemistry Approach | Application in Synthesis of this compound | Potential Benefits |

| Catalytic Amidation | Direct coupling of 4-chloro-3-nitrobenzoic acid and N-methylaniline using a catalyst. | Reduced waste, milder reaction conditions. |

| Alternative Solvents | Replacement of chlorinated solvents with greener alternatives like CPME or anisole. | Reduced toxicity and environmental impact. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the amidation reaction. | Shorter reaction times, improved energy efficiency, potentially higher yields. |

Catalytic Asymmetric Synthesis Considerations

While this compound itself is not chiral, the principles of catalytic asymmetric synthesis are highly relevant when considering the synthesis of its chiral analogues or if the molecule exhibits atropisomerism. Atropisomerism can arise in sterically hindered N-aryl amides where rotation around the N-aryl bond is restricted, leading to stable, non-superimposable atropisomers. The substitution pattern of the target molecule, particularly the presence of a nitro group ortho to the amide linkage, could potentially lead to such restricted rotation.

The asymmetric synthesis of axially chiral benzamides can be achieved through various strategies, including enantioselective lithiation of prochiral precursors followed by electrophilic substitution. In the context of the target molecule, a chiral lithium amide base could be used to selectively deprotonate a related prochiral precursor, thereby establishing the axial chirality.

Another approach involves the kinetic resolution of a racemic mixture of a suitable precursor. For instance, a chiral catalyst could selectively acylate one enantiomer of a racemic secondary amine, leaving the other enantiomer unreacted. While the target molecule is a tertiary amide, this principle can be applied to the synthesis of chiral precursors.

| Asymmetric Synthesis Strategy | Relevance to this compound and its Analogues |

| Atroposelective Synthesis | Potential for synthesizing stable atropisomers if restricted rotation around the N-aryl bond exists. |

| Kinetic Resolution | Can be applied to the synthesis of chiral precursors for analogues of the target molecule. |

| Chiral Catalysis | Use of chiral catalysts to control the stereochemistry of related chiral benzamides. |

Flow Chemistry Applications for Synthesis Optimization

Flow chemistry offers numerous advantages for the synthesis of fine chemicals and active pharmaceutical ingredients, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.gov The synthesis of this compound, which may involve exothermic reactions and the use of hazardous reagents, is well-suited for a flow chemistry approach.

A plausible flow synthesis could involve the reaction of 4-chloro-3-nitrobenzoyl chloride with N-methylaniline. In a flow reactor, the two reagents can be precisely mixed in stoichiometric amounts, and the reaction temperature can be accurately controlled, minimizing the formation of byproducts. The short residence time in the reactor can also lead to higher throughput compared to batch processes. Furthermore, hazardous intermediates can be generated and consumed in situ, avoiding their accumulation and the associated risks. nih.gov

| Flow Chemistry Advantage | Application in the Synthesis of this compound |

| Enhanced Safety | Controlled mixing of reactive intermediates, minimizing the risk of runaway reactions. |

| Precise Reaction Control | Accurate control of temperature, pressure, and residence time, leading to improved yield and selectivity. |

| Scalability | Seamless transition from laboratory-scale synthesis to large-scale production. |

| Process Intensification | Integration of multiple reaction and purification steps into a continuous process. |

Synthesis of Structural Analogues and Isomers

Systematic Structural Modifications

The synthesis of structural analogues of this compound allows for the exploration of structure-activity relationships in various applications. Systematic modifications can be made to different parts of the molecule.

Modifications of the Benzoyl Moiety: The chloro and nitro substituents on the benzoyl ring can be varied. For example, analogues with different halogen atoms (fluoro, bromo, iodo) or other electron-withdrawing or electron-donating groups can be synthesized by starting with the appropriately substituted benzoic acid. The position of these substituents can also be altered to investigate regioisomeric effects.

Modifications of the N-phenyl Group: The N-phenyl group can be substituted with various functional groups at the ortho, meta, or para positions. This can be achieved by using different substituted N-methylanilines as starting materials.

Modifications of the N-methyl Group: The N-methyl group can be replaced with other alkyl or aryl groups to explore the steric and electronic effects of this substituent. This would involve using the corresponding N-substituted anilines in the amidation reaction.

| Modification Site | Examples of Analogues | Synthetic Approach |

| Benzoyl Ring | 4-bromo-N-methyl-3-nitro-N-phenylbenzamide | Start with 4-bromo-3-nitrobenzoic acid. |

| N-phenyl Ring | 4-chloro-N-methyl-3-nitro-N-(4-tolyl)benzamide | Use N-methyl-4-toluidine as the amine component. |

| N-alkyl Group | 4-chloro-N-ethyl-3-nitro-N-phenylbenzamide | Use N-ethylaniline followed by reaction with 4-chloro-3-nitrobenzoyl chloride. |

Exploration of Stereoisomeric Forms

As previously mentioned, the key stereoisomeric consideration for this compound is the potential for atropisomerism. The presence of substituents on both the benzoyl and N-phenyl rings, particularly in positions ortho to the amide bond, can create a significant barrier to rotation around the N-C(aryl) bond.

The synthesis of individual atropisomers would require a stereoselective synthetic method. This could involve the use of a chiral auxiliary attached to one of the starting materials to direct the stereochemical outcome of the amidation reaction. Subsequent removal of the auxiliary would yield the enantiomerically enriched atropisomer. Alternatively, a racemic mixture of the atropisomers could be separated by chiral chromatography.

The study of these stereoisomeric forms is important as different atropisomers can exhibit distinct biological activities or material properties.

Mechanistic Investigations of Reactions Involving 4 Chloro N Methyl 3 Nitro N Phenylbenzamide

Elucidation of Reaction Intermediates

There is no specific information available in the scientific literature regarding the elucidation of reaction intermediates in chemical transformations involving 4-chloro-N-methyl-3-nitro-N-phenylbenzamide. The identification and characterization of transient species are crucial for understanding reaction pathways, but such studies for this compound have not been reported.

Kinetic Studies of Key Reaction Steps

Detailed kinetic data, including reaction rates, orders, and activation energies for key reaction steps involving this compound, are not present in the available scientific literature. Kinetic studies are fundamental to quantifying the speed of chemical reactions and understanding the factors that influence them.

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

While catalysis is a cornerstone of modern chemical synthesis, specific studies detailing the use of catalysts to enhance the efficiency or selectivity of reactions with this compound are absent from the current body of scientific research. Investigations into how different catalysts might influence reaction outcomes with this substrate have not been documented.

Understanding Regioselectivity and Stereoselectivity in Synthesis

There is a lack of published research on the regioselectivity and stereoselectivity of synthetic reactions involving this compound. Understanding how the inherent structural features of the molecule direct the formation of specific isomers is a critical aspect of synthetic chemistry that remains unexplored for this compound.

Computational and Theoretical Chemistry Studies of 4 Chloro N Methyl 3 Nitro N Phenylbenzamide

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of flexible molecules like 4-chloro-N-methyl-3-nitro-N-phenylbenzamide. The rotation around the N-phenyl and N-methyl bonds, as well as the C-N amide bond, can lead to various stable conformers. MD simulations could provide detailed information about the preferred three-dimensional structures, the energy barriers between different conformations, and the impact of solvent on the conformational equilibrium. Studies on related N-methyl amides have shown that the presence of the N-methyl group can significantly influence the conformational preferences around the amide bond. For instance, research on N-azulenyl-N-methyl amides has demonstrated that the interplay of steric and electronic factors dictates the cis-trans isomerism of the amide group. nih.govacs.org A similar in-depth analysis for this compound is currently absent from the literature.

Density Functional Theory (DFT) for Reactivity Predictions

Density Functional Theory (DFT) has become a standard method for predicting the reactivity of chemical compounds by calculating various reactivity descriptors. Parameters such as chemical potential, hardness, softness, and the electrophilicity index can be derived from the energies of the frontier molecular orbitals. For this compound, DFT calculations would be invaluable in identifying the most probable sites for electrophilic and nucleophilic attack. The presence of the nitro group is expected to render the benzoyl ring electron-deficient and susceptible to nucleophilic attack, while the N-phenyl ring's reactivity would be modulated by the N-methyl group. While DFT has been applied to a wide range of nitroaromatic compounds and benzamide (B126) derivatives to understand their reactivity, specific reactivity indices for this compound have not been reported. tandfonline.comresearchgate.net

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful model for understanding chemical reactions by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of the HOMO and LUMO are key to predicting a molecule's ability to act as an electron donor or acceptor. For this compound, the HOMO is likely to be localized on the N-phenyl-N-methyl moiety, while the LUMO is expected to be centered on the nitro-substituted benzoyl ring. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability and chemical reactivity. Although FMO analysis is a common component of computational studies on related aromatic compounds, a specific HOMO-LUMO analysis for the title compound is not documented. researchgate.net

Prediction of Reaction Pathways and Transition States

Computational chemistry can also be employed to predict the most likely pathways for chemical reactions and to characterize the structure and energy of the transition states. For this compound, this could involve modeling its synthesis, for example, via the acylation of N-methylaniline with 4-chloro-3-nitrobenzoyl chloride, or predicting its degradation pathways. Such studies would provide crucial mechanistic insights and could aid in optimizing reaction conditions. While there is extensive research on the mechanisms of amide bond formation and the reactions of nitroaromatic compounds, computational predictions of reaction pathways specifically involving this compound are not available. researchgate.netresearchgate.net

Advanced Spectroscopic and Crystallographic Methodologies in Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

While the molecular formula (C₁₄H₁₁ClN₂O₃) is known, detailed experimental HRMS data, including precise mass measurements and fragmentation patterns, have not been published.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

No crystallographic information file (CIF) or published study on the single-crystal X-ray diffraction of this compound could be located. Therefore, details on its crystal system, space group, unit cell dimensions, and molecular packing remain undetermined.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Characterization

Specific FT-IR and Raman spectra with assignments of vibrational frequencies for the characteristic functional groups (amide C=O, nitro NO₂, C-Cl, etc.) of this particular molecule are not available in the literature.

Circular Dichroism Spectroscopy for Chiral Analysis

The molecule "4-chloro-N-methyl-3-nitro-N-phenylbenzamide" is not chiral. Therefore, circular dichroism spectroscopy is not an applicable analytical technique for its study.

Chemical Reactivity and Derivatization Studies of 4 Chloro N Methyl 3 Nitro N Phenylbenzamide

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

The chlorine atom in 4-chloro-N-methyl-3-nitro-N-phenylbenzamide is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the strong electron-withdrawing effect of the ortho-nitro group. The nitro group stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack, thereby lowering the activation energy of the reaction.

The general mechanism for the SNAr reaction at the C4 position involves the addition of a nucleophile to the carbon bearing the chlorine atom, forming a resonance-stabilized carbanion. The negative charge is delocalized onto the nitro group, which is a key stabilizing factor. In a subsequent step, the chloride ion is eliminated, and the aromaticity of the ring is restored.

A variety of nucleophiles can be employed to displace the chloro group, leading to a diverse range of derivatives. Common nucleophiles include alkoxides, phenoxides, thiolates, and amines. The reaction conditions typically involve the use of a suitable solvent and often a base to either generate the nucleophile in situ or to neutralize any acidic byproducts.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on a Model Compound (4-chloro-3-nitrobenzamide)

| Nucleophile | Reagent | Product | Reference Compound |

| Methoxide | Sodium methoxide | 4-methoxy-3-nitrobenzamide | 4-chloro-3-nitrobenzamide |

| Phenoxide | Sodium phenoxide | 4-phenoxy-3-nitrobenzamide | 4-chloro-3-nitrobenzamide |

| Methylamine | Methylamine | 4-(methylamino)-3-nitrobenzamide | 4-chloro-3-nitrobenzamide |

| Ammonia | Ammonia | 4-amino-3-nitrobenzamide | 4-chloro-3-nitrobenzamide |

Amide N-Alkylation and Dealkylation Reactions

The tertiary amide nitrogen in this compound is generally stable. However, the N-methyl group can potentially be cleaved under specific conditions, and the corresponding secondary amide (4-chloro-3-nitro-N-phenylbenzamide) can undergo N-alkylation to introduce different alkyl groups.

N-Alkylation: The synthesis of the title compound would likely involve the N-methylation of a secondary amide precursor. Standard procedures for the N-alkylation of secondary amides typically involve the use of a strong base to deprotonate the amide nitrogen, followed by reaction with an alkylating agent. Common bases include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), and methyl iodide or dimethyl sulfate (B86663) are frequently used as methylating agents.

N-Dealkylation: The removal of the N-methyl group from the tertiary amide is a more challenging transformation. Enzymatic methods, such as those involving cytochrome P-450, have been shown to effect N-dealkylation of N-methyl-N-alkyl amides. Chemical methods for the N-demethylation of tertiary amides are less common but can sometimes be achieved using specific reagents, such as certain copper catalysts in the presence of an oxidant.

Table 3: General Methods for Amide N-Alkylation and Dealkylation

| Transformation | Reagents | General Applicability |

| N-Methylation | NaH, CH₃I | Common for secondary amides. |

| N-Methylation | K₂CO₃, CH₃I in DMF | Milder conditions for N-alkylation. |

| N-Demethylation | Cytochrome P-450 | Enzymatic, often in metabolic studies. |

| N-Demethylation | Cu(acac)₂, NFSI | Specific chemical method. |

Electrophilic Aromatic Substitution on Aromatic Rings

The two aromatic rings in this compound exhibit vastly different reactivities towards electrophilic aromatic substitution (EAS).

Ring 1 (Benzoyl Moiety): The benzoyl ring is substituted with three deactivating groups: a chloro group (ortho, para-directing but deactivating), a nitro group (meta-directing and strongly deactivating), and the N-methyl-N-phenylcarboxamido group (meta-directing and deactivating). The cumulative effect of these three electron-withdrawing and deactivating groups makes this ring extremely unreactive towards electrophilic attack. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are highly unlikely to occur on this ring.

Ring 2 (N-Phenyl Moiety): The N-phenyl ring is attached to the amide nitrogen. The N-acyl group is an ortho, para-directing but deactivating substituent. While it deactivates the ring compared to benzene (B151609), it is significantly less deactivated than the other ring. Therefore, any electrophilic aromatic substitution will overwhelmingly occur on the N-phenyl ring. The incoming electrophile will be directed to the ortho and para positions relative to the amide nitrogen.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) |

| Nitration | NO₂⁺ | 4-chloro-N-(4-nitrophenyl)-N-methyl-3-nitrobenzamide and 4-chloro-N-(2-nitrophenyl)-N-methyl-3-nitrobenzamide |

| Bromination | Br⁺ | 4-chloro-N-(4-bromophenyl)-N-methyl-3-nitrobenzamide and 4-chloro-N-(2-bromophenyl)-N-methyl-3-nitrobenzamide |

| Acylation | RCO⁺ | 4-chloro-N-(4-acylphenyl)-N-methyl-3-nitrobenzamide and 4-chloro-N-(2-acylphenyl)-N-methyl-3-nitrobenzamide |

Formation of Complex Molecular Architectures via Further Functionalization

The functional groups present in this compound and its immediate derivatives serve as versatile handles for the construction of more complex molecular architectures, particularly heterocyclic systems.

The reduction of the nitro group to an amine is a key transformation in this regard. The resulting ortho-amino-chloro-benzanilide derivative can undergo intramolecular cyclization reactions to form fused heterocyclic systems. For example, the amino group can react with a suitable one-carbon synthon to form a benzimidazole (B57391) ring.

Furthermore, the reactive chloro group can be displaced by a nucleophile that contains a second reactive site, leading to subsequent cyclization reactions. For instance, reaction with an ortho-aminothiophenol could lead to the formation of a phenothiazine-like structure.

The N-phenyl ring can also be functionalized, for example, by introducing a second reactive group via electrophilic substitution, which can then participate in cyclization reactions with either the amide functionality or a group on the other ring. The benzanilide (B160483) framework is a common feature in many biologically active compounds, and the ability to selectively functionalize this scaffold is of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents.

Table 5: Potential Heterocyclic Systems from Derivatives of this compound

| Precursor Derivative | Reaction Type | Resulting Heterocycle |

| 3-amino-4-chloro-N-methyl-N-phenylbenzamide | Reaction with a carboxylic acid or equivalent | Benzoxazole derivative |

| 3-amino-4-chloro-N-methyl-N-phenylbenzamide | Reaction with a one-carbon synthon (e.g., formic acid) | Benzimidazole derivative |

| 4-(2-hydroxyethylamino)-N-methyl-3-nitro-N-phenylbenzamide | Intramolecular cyclization | Morpholine-fused system |

| 4-(2-mercaptoanilino)-N-methyl-3-nitro-N-phenylbenzamide | Intramolecular cyclization | Phenothiazine-like system |

Applications of 4 Chloro N Methyl 3 Nitro N Phenylbenzamide As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Advanced Organic Materials

The N-methylbenzanilide scaffold is a component in the development and modification of polymers and resins. The incorporation of such structures can enhance the physical properties of materials, including thermal stability, flexibility, and chemical resistance, making them valuable in the creation of high-performance materials for various industries. chemicalbook.com While direct studies on 4-chloro-N-methyl-3-nitro-N-phenylbenzamide for specific material applications are not extensively documented, its structural motifs suggest its potential as a monomer or an additive in the synthesis of advanced polymers.

The reactivity of the chloro and nitro groups allows for polymerization or grafting onto other polymer backbones. For instance, the chloro group can participate in nucleophilic aromatic substitution reactions, while the nitro group can be reduced to an amine, which can then be used in condensation polymerizations to form polyamides or polyimides. The specific substitution pattern of this compound can influence the properties of the resulting materials, such as solubility and morphology.

Below is a table summarizing the potential reaction sites of this compound and their relevance in the synthesis of organic materials.

| Functional Group | Potential Transformation | Application in Materials Science |

| Chloro Group | Nucleophilic Aromatic Substitution | Linkage to polymer backbones, formation of ether or amine linkages. |

| Nitro Group | Reduction to Amine | Monomer for polyamides, polyimides; site for further derivatization. |

| Aromatic Rings | Electrophilic Substitution | Modification of the core structure to tune electronic and physical properties. |

| Amide Linkage | Hydrolysis (under harsh conditions) | Degradable polymers (less common application). |

Intermediate in the Preparation of Specialized Reagents

The this compound molecule can serve as a valuable intermediate in the multi-step synthesis of more complex, specialized reagents. The differential reactivity of its functional groups allows for a stepwise modification, leading to the creation of tailored molecules for specific applications in organic synthesis or analytical chemistry.

One potential application is in the synthesis of specialized ligands for catalysis. The aromatic rings can be functionalized through various C-H activation or cross-coupling reactions to introduce coordinating groups. For example, the synthesis of bioactive benzanilides has been achieved through regioselective C-H hydroxylation, demonstrating that the benzanilide (B160483) core can be selectively functionalized. nih.gov The N-methyl group in the amide can also influence the conformational properties of the molecule, which can be a crucial design element in the development of chiral ligands or catalysts.

Furthermore, the reduction of the nitro group to an amine provides a key functional handle for the attachment of other molecular fragments. The resulting amino-chloro-N-methyl-N-phenylbenzamide can be diazotized and subjected to Sandmeyer-type reactions to introduce a wide range of substituents, or it can be acylated or alkylated to build more complex structures. The precursor to the title compound, 4-chloro-3-nitrobenzoyl chloride, is a known acylation reagent for deactivated amines, highlighting the utility of this chemical class in building complex molecules. chemicalbook.com

Contribution to Methodological Development in Organic Synthesis

Recent advancements in organic synthesis have demonstrated the utility of nitroarenes as versatile coupling partners in cross-coupling reactions, a development that significantly broadens the synthetic potential of this compound. Traditionally, the nitro group was not considered a leaving group in palladium-catalyzed cross-coupling reactions. However, new catalytic systems have enabled the use of nitroarenes as electrophiles, where the nitro group is displaced. nih.gov

This "denitrative" coupling allows the nitro group to function as a "pseudo-halide," opening up new avenues for carbon-carbon and carbon-heteroatom bond formation. For instance, Suzuki-Miyaura coupling of nitroarenes has been successfully developed using palladium/BrettPhos catalyst systems. nih.govmdpi.com This methodology could be applied to this compound to replace the nitro group with an aryl, vinyl, or alkyl group, providing a direct route to highly functionalized benzanilide derivatives.

The table below outlines the potential cross-coupling reactions involving the nitro group of this compound.

| Cross-Coupling Reaction | Coupling Partner | Resulting Bond | Potential Product Class |

| Suzuki-Miyaura | Boronic acids/esters | C-C | Biaryl-substituted benzanilides |

| Buchwald-Hartwig Amination | Amines | C-N | Diamino-substituted benzanilides |

| Buchwald-Hartwig Etherification | Alcohols/Phenols | C-O | Aryl ether-substituted benzanilides |

The ability to use the nitro group as a synthetic handle in this manner represents a significant contribution to methodological development. It provides an alternative to the use of halogenated or triflated arenes and expands the toolbox for organic chemists. nih.gov The presence of the chloro group on the same aromatic ring offers the potential for sequential cross-coupling reactions, further enhancing the synthetic utility of this compound as a building block for complex molecules. The development of Pd/NHC (N-Heterocyclic Carbene) catalysts has shown even higher activity for such transformations, making the use of nitroarenes in cross-coupling reactions more practical and efficient. nih.govresearchgate.net

Future Research Directions and Open Questions in the Chemistry of 4 Chloro N Methyl 3 Nitro N Phenylbenzamide

Exploration of Unconventional Synthetic Routes

The initial challenge in studying 4-chloro-N-methyl-3-nitro-N-phenylbenzamide is its synthesis. While traditional methods for amide bond formation, such as the reaction of an acid chloride with an amine, provide a starting point, future research could explore more innovative and efficient synthetic strategies. One promising avenue is the use of catalytic methods that avoid the need for stoichiometric activating agents. For instance, the direct amidation of 4-chloro-3-nitrobenzoic acid with N-methylaniline could be investigated using boronic acid or zirconium-based catalysts.

Furthermore, flow chemistry presents an opportunity for a more controlled and scalable synthesis. A continuous-flow process could allow for precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purity while minimizing the formation of impurities. The development of such a process would be a significant step towards making this compound readily available for further study.

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

Given the lack of existing data, artificial intelligence (AI) and machine learning (ML) could play a pivotal role in predicting the reactivity and optimal synthetic routes for this compound. Retrosynthesis prediction tools, powered by AI, could be employed to propose multiple synthetic pathways, including those that might not be immediately obvious to a human chemist.

These algorithms can be trained on vast datasets of known chemical reactions to identify patterns and predict the most likely outcomes of a given set of reactants and conditions. For this specific compound, an ML model could be used to predict the optimal catalyst, solvent, and temperature for the key amide-forming reaction, thereby reducing the amount of empirical optimization required in the laboratory.

Advanced Analytical Techniques for In-Situ Reaction Monitoring

To gain a deeper understanding of the synthesis of this compound, advanced in-situ analytical techniques will be indispensable. Techniques such as Process Analytical Technology (PAT), including ReactIR (in-situ FTIR spectroscopy) and Raman spectroscopy, could be used to monitor the reaction in real-time. This would provide valuable kinetic and mechanistic data, allowing for the identification of reaction intermediates and byproducts.

Such detailed monitoring would enable the precise optimization of reaction conditions to maximize the yield and purity of the final product. Furthermore, understanding the reaction mechanism is crucial for developing more efficient and sustainable synthetic processes in the future.

Theoretical Frameworks for Predicting Novel Chemical Transformations

Theoretical and computational chemistry will be essential for predicting the potential chemical transformations and reactivity of this compound. Density Functional Theory (DFT) calculations could be used to model the electronic structure of the molecule and predict its reactivity towards various reagents.

For example, computational models could predict the most likely sites for nucleophilic or electrophilic attack, providing insights into its potential for further functionalization. This predictive capability can guide experimental work, allowing researchers to target specific chemical transformations with a higher probability of success. The table below outlines some potential computational predictions that could be investigated.

| Predicted Property | Computational Method | Potential Implication |

| Electron Density Distribution | DFT | Identification of reactive sites |

| Bond Dissociation Energies | DFT | Prediction of metabolic stability |

| Spectroscopic Properties (NMR, IR) | DFT | Aid in structural characterization |

Development of Sustainable Synthesis Practices

From the outset, the development of a sustainable synthesis for this compound should be a key consideration. This involves the application of the principles of green chemistry, such as the use of renewable starting materials, atom-economical reactions, and environmentally benign solvents.

Future research should focus on developing a synthetic route that minimizes waste and energy consumption. This could involve exploring enzymatic catalysis or the use of water as a reaction solvent. A comprehensive life-cycle assessment of the synthesis would be beneficial to identify areas for improvement and to ensure that the production of this compound is as environmentally friendly as possible.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-N-methyl-3-nitro-N-phenylbenzamide, and how do reaction conditions influence yield and purity?

- The synthesis typically involves sequential functionalization of the benzamide core. Key steps include:

- Chlorination : Electrophilic substitution at the 4-position using Cl<sup>+</sup> sources (e.g., Cl2/FeCl3) .

- Nitration : Controlled nitration at the 3-position with HNO3/H2SO4 to avoid over-nitration .

- N-methylation and N-phenylation : Alkylation of the amide nitrogen using methyl iodide or aryl halides under basic conditions (e.g., K2CO3>/DMF) .

- Yield optimization requires precise temperature control (e.g., nitration at 0–5°C) and inert atmospheres to prevent side reactions. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- NMR :

- <sup>1</sup>H NMR: Look for the N-methyl singlet (~δ 3.3–3.5 ppm) and aromatic protons split by nitro/chloro substituents (δ 7.5–8.5 ppm) .

- <sup>13</sup>C NMR: Confirm the carbonyl carbon (δ ~165–170 ppm) and nitro group deshielding effects .

- IR : Strong absorbance for C=O (~1680 cm<sup>−1</sup>) and NO2 asymmetric stretching (~1520 cm<sup>−1</sup>) .

- Mass Spectrometry : Molecular ion peak (M<sup>+</sup>) matching the molecular formula (C14H11ClN2O3) and fragment ions corresponding to nitro loss (-NO2) .

Q. How does the nitro group’s electronic effects influence the compound’s reactivity in substitution reactions?

- The nitro group is a strong meta-directing, deactivating substituent. In electrophilic substitutions, it reduces reactivity at the benzene ring but directs incoming groups to the meta position relative to itself. This property is critical for designing derivatives via Suzuki coupling or nucleophilic aromatic substitution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for the nitration step of 4-chloro-N-methylbenzamide precursors?

- Discrepancies often arise from:

- Nitrating agent concentration : Excess HNO3 increases di-nitration byproducts. Titration-controlled additions are recommended .

- Solvent polarity : Polar aprotic solvents (e.g., DCM) improve regioselectivity vs. non-polar solvents .

- Post-reaction workup : Quenching with ice-water vs. gradual neutralization affects crystallization purity .

Q. What experimental design principles apply to studying this compound’s potential as a kinase inhibitor in medicinal chemistry?

- Targeted assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity to kinase domains (e.g., EGFR or BRAF) .

- Structure-activity relationship (SAR) : Synthesize derivatives with modified chloro/nitro positions and compare IC50 values .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and optimize substituent geometry .

Q. How can regioselective functionalization of the benzene ring be achieved despite competing directing effects from chloro and nitro groups?

- The chloro (ortho/para-directing) and nitro (meta-directing) groups create competing regiochemical outcomes. Strategies include:

- Protection/deprotection : Temporarily protect the nitro group as an amine (-NH2) to alter directing effects .

- Metal-catalyzed cross-coupling : Use Pd-mediated reactions (e.g., Buchwald-Hartwig) to bypass inherent directing effects .

Data Analysis & Optimization

Q. What methodologies are recommended for analyzing conflicting solubility data in polar vs. non-polar solvents?

- Solubility profiling : Conduct systematic tests in DMSO, EtOH, hexane, and water. Use UV-Vis spectroscopy to quantify saturation points .

- Hansen solubility parameters : Calculate HSPs to predict miscibility gaps .

- Co-solvent systems : Blend solvents (e.g., DMSO:EtOH 1:1) to enhance solubility for biological assays .

Q. How should researchers design stability studies to evaluate degradation pathways under varying pH and temperature conditions?

- Forced degradation : Expose the compound to:

- Acidic/basic conditions (0.1 M HCl/NaOH at 25–60°C).

- Oxidative stress (H2O2 or AIBN).

- Analytical tools : Monitor degradation via HPLC-MS to identify breakdown products (e.g., nitro reduction to amine or hydrolysis of the amide bond) .

Experimental Design Tables

Table 1. Key Spectral Markers for this compound

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| <sup>1</sup>H NMR | N-CH3 (δ 3.3–3.5 ppm) | |

| <sup>13</sup>C NMR | C=O (δ ~165–170 ppm) | |

| IR | NO2 stretch (~1520 cm<sup>−1</sup>) |

Table 2. Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Conditions | Reference |

|---|---|---|---|

| DMSO | >50 | 25°C, 24 hr | |

| EtOH | 12.3 | 25°C, 24 hr | |

| Water | <0.1 | 25°C, 24 hr |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.